3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature and are essential components of nucleic acids. This particular compound is characterized by the presence of a methyl group at the 3-position, an octylamino group at the 6-position, and two keto groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyluracil with octylamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the octylamino group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The keto groups can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(hexylamino)pyrimidine-2,4(1H,3H)-dione
- 3-Methyl-6-(butylamino)pyrimidine-2,4(1H,3H)-dione
- 3-Methyl-6-(ethylamino)pyrimidine-2,4(1H,3H)-dione
Uniqueness
3-Methyl-6-(octylamino)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties such as increased lipophilicity and membrane permeability. This makes it particularly suitable for applications requiring enhanced cellular uptake.
Properties
CAS No. |
83797-70-0 |
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Molecular Formula |
C13H23N3O2 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
3-methyl-6-(octylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-3-4-5-6-7-8-9-14-11-10-12(17)16(2)13(18)15-11/h10,14H,3-9H2,1-2H3,(H,15,18) |
InChI Key |
XJLZDNRTDWLIPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=CC(=O)N(C(=O)N1)C |
Origin of Product |
United States |
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